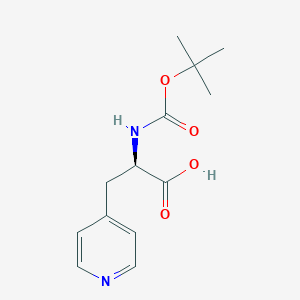

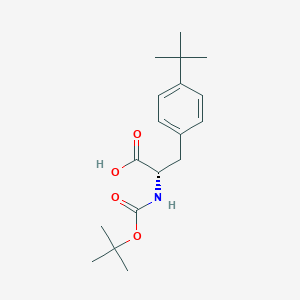

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((Tert-Butoxycarbonyl)amino)-3-(4-(Tert-butyl)phenyl)propanoic Acid, commonly known as TBCAA, is an organic compound that is used in various scientific research applications. It is a carboxylic acid that is synthesized from tert-butyl alcohol, ammonium chloride, and sodium bicarbonate. TBCAA is an important compound in the field of organic synthesis as it can be used to synthesize various compounds, including peptides, pharmaceuticals, and other organic compounds. TBCAA has a wide range of applications in scientific research, from drug discovery and development to biochemistry and physiology.

Applications De Recherche Scientifique

Peptide Synthesis

BOC-L-4-TERT-BUTYL-PHE is commonly used in peptide synthesis as an Nα-amino protecting group. It is particularly advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties due to its tert-butyloxycarbonyl (Boc) group .

Thrombin Inhibitors

This compound is utilized in the preparation of highly selective thrombin inhibitors, which are important for controlling blood coagulation .

Thiopeptides Preparation

It also finds application in the preparation of thiopeptides, which are peptide derivatives containing sulfur atoms .

Thioacylating Agents

BOC-L-4-TERT-BUTYL-PHE is used to prepare thioacylating agents, compounds that introduce acyl groups into other molecules .

Amino Acid Ionic Liquids (AAILs)

The tert-butyloxycarbonyl-protected amino acids derived from BOC-L-4-TERT-BUTYL-PHE are used to prepare room-temperature ionic liquids for organic synthesis applications .

Propriétés

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQIBYYDHXJJR-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931878 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | |

CAS RN |

143415-62-7 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.